tert-Butyl(ethyl)dimethoxysilane
Description
Properties
CAS No. |
129880-07-5 |
|---|---|
Molecular Formula |
C8H20O2Si |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
tert-butyl-ethyl-dimethoxysilane |
InChI |
InChI=1S/C8H20O2Si/c1-7-11(9-5,10-6)8(2,3)4/h7H2,1-6H3 |
InChI Key |
PSWKAZOCOHMXCW-UHFFFAOYSA-N |
SMILES |
CC[Si](C(C)(C)C)(OC)OC |
Canonical SMILES |
CC[Si](C(C)(C)C)(OC)OC |
Synonyms |
tert-Butyl(ethyl)dimethoxysilane |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity : Chlorine or alkyne substituents (e.g., in tert-Butyl(3-chloropropoxy)dimethylsilane or tert-Butyl(ethynyl)dimethylsilane ) increase reactivity toward nucleophiles, enabling applications in cross-coupling or functionalization.
- Steric Effects : Bulkier groups like diphenyl (e.g., in tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane ) reduce reaction rates due to steric hindrance but enhance thermal stability.
- Solubility : Methoxy groups (as in this compound) improve solubility in polar solvents compared to purely alkyl-substituted silanes .
Key Observations :
- High-Yield Reactions: Silylation of dienols (e.g., 92% yield for tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane ) benefits from optimized steric and electronic conditions.
- Catalytic Influence : Rhodium catalysts improve selectivity in complex syntheses (e.g., tert-Butyl((4-methyl-2-cyclohexenyl)methoxy)diphenylsilane ).
Q & A
Basic Questions
Q. What are the optimal synthetic routes for tert-Butyl(ethyl)dimethoxysilane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of tert-butyl-substituted silanes often employs palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) or direct alkylation under anhydrous conditions. For example, sodium iodide may act as a nucleophilic catalyst in substitution reactions involving tert-butyl groups . AI-driven synthesis planning (e.g., using databases like PISTACHIO or REAXYS) can predict feasible routes by analyzing bond dissociation energies and steric effects, prioritizing pathways with minimal side products . Key parameters include temperature (60–80°C for cross-coupling), solvent polarity (tetrahydrofuran or DMF), and inert atmosphere (N₂/Ar) to prevent hydrolysis.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for purity assessment and identifying volatile byproducts. Tert-butyl groups exhibit characteristic fragmentation patterns (e.g., loss of C₄H₉•) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR distinguishes ethoxy (δ 1.2–1.4 ppm) and tert-butyl (δ 1.0–1.1 ppm) protons. ²⁹Si NMR confirms silane bonding (δ −10 to −20 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Si-O-C stretches (~1050 cm⁻¹) and Si-CH₃ (~1250 cm⁻¹) bands validate structural integrity .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Use desiccants (e.g., molecular sieves) to mitigate moisture ingress. Handling requires inert glove boxes or Schlenk lines for air-sensitive reactions. Safety measures include neoprene gloves and fume hoods due to potential respiratory irritation from silane vapors .
Advanced Research Questions
Q. How can experimental design optimize this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency with aryl halides. Monitor turnover numbers via ICP-MS.
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to balance reaction rate and steric hindrance from the tert-butyl group.
- Kinetic Studies : Use in situ IR or UV-Vis to track silane consumption. Contradictory data (e.g., unexpected byproducts) may arise from competing β-hydride elimination; mitigate via lower temperatures (50°C) or bulkier ligands (XPhos) .
Q. How do hydrolysis conditions affect the stability of this compound, and how can conflicting data be resolved?
- Methodological Answer : Hydrolysis under acidic (HCl/H₂O) vs. basic (NaOH/EtOH) conditions yields distinct products:
- Acidic : Forms silanol (Si-OH) and tert-butanol.
- Basic : Generates silicate networks via condensation.
Discrepancies in reported hydrolysis rates (e.g., pH 4 vs. pH 7) may stem from trace metal ions (Fe³⁺) accelerating degradation. Use chelating agents (EDTA) in buffers and validate via LC-MS/MS .
Q. What computational strategies predict this compound’s behavior in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Model transition states for Si-O bond cleavage using B3LYP/6-31G(d). Compare activation energies for nucleophilic vs. electrophilic attack.
- Machine Learning : Train models on Reaxys data to predict regioselectivity in multi-step syntheses. Prioritize pathways with <5% side-product likelihood .
- Molecular Dynamics : Simulate solvent-silane interactions to optimize solubility parameters (Hildebrand values) for non-polar matrices .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported toxicity profiles of tert-butyl silanes?
- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual iodides in ). Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
